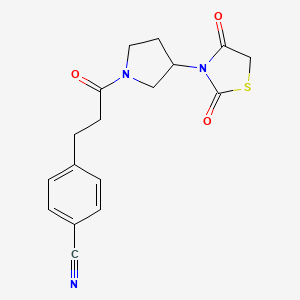

4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-9-13-3-1-12(2-4-13)5-6-15(21)19-8-7-14(10-19)20-16(22)11-24-17(20)23/h1-4,14H,5-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYQDQFOELVHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its complex structure includes a dioxothiazolidine moiety, a pyrrolidine ring, and a benzonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development targeting various pathways.

Chemical Structure and Properties

The molecular formula of 4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is C17H17N3O3S, with a molecular weight of 343.4 g/mol. The compound's structure can be represented as follows:

The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions within biological systems, making this compound suitable for further pharmacological studies.

Proposed Mechanisms:

- Enzyme Inhibition : The thiazolidine ring may interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The pyrrolidine ring could enhance binding affinity to various receptors, while the benzonitrile group may participate in hydrogen bonding and π-π stacking interactions.

Antidiabetic Properties

Research indicates that compounds similar to 4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile show promise as antidiabetic agents. For instance, derivatives of thiazolidinediones have been reported to exhibit significant α-glucosidase inhibition activity.

Case Study:

In vitro studies demonstrated that related compounds exhibited IC50 values lower than the standard drug acarbose, indicating their potential as more effective α-glucosidase inhibitors .

Binding Assays

Binding assays conducted on similar compounds have shown strong affinities for target enzymes. For example, molecular docking studies revealed that certain derivatives formed stable interactions with active site residues of α-glucosidase.

| Compound | IC50 Value (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| Compound A | 286.39 ± 17.67 | Acarbose | 475.65 ± 18.88 |

This table illustrates the superior inhibitory activity of the test compound compared to established drugs.

Pharmacological Applications

The potential applications of 4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile extend beyond diabetes treatment:

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research is ongoing to explore its anti-inflammatory potential.

- Cancer Therapeutics : Investigations into its anticancer properties are also underway.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile has shown promise in medicinal chemistry due to its potential as a therapeutic agent. The presence of the dioxothiazolidine and pyrrolidine moieties suggests possible interactions with biological targets such as enzymes and receptors.

Potential Therapeutic Areas :

- Anti-inflammatory Activity : Research indicates that compounds with similar structures may inhibit inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

- Anticancer Properties : Initial studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, warranting further exploration of its mechanism of action in oncology.

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, potentially leading to the development of new drugs targeting diseases related to enzyme dysfunction.

Receptor Modulation

The ability of this compound to bind to various receptors can be explored for developing modulators that influence receptor activity. This application is particularly relevant in neuropharmacology and psychopharmacology, where receptor modulation can lead to therapeutic effects.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing 4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile through multi-step organic reactions. The synthesis involved:

- Formation of the dioxothiazolidine core.

- Coupling with the pyrrolidine ring.

- Final incorporation of the benzonitrile group.

Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound.

In vitro assays were conducted to evaluate the biological activity of the compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Compound 1 : 3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-3-(4-(trifluoromethyl)benzyl)-1,3,4,5,7,8-hexahydropyrido[4,3-d]pyrimidin-6(2H)-yl)methyl)benzonitrile

- Key Differences :

- Replaces the pyrrolidine-dioxothiazolidine core with a pyrido[4,3-d]pyrimidin scaffold.

- Incorporates a trifluoromethylbenzyl group and a dioxoisoindoline moiety.

- The trifluoromethyl group increases electron-withdrawing effects, which may alter metabolic stability compared to the parent compound .

Compound 2 : (2S,4R)-4-hydroxy-1-((R)-3-(((S)-3-((2R,4S)-4-hydroxy-2-(4-(4-methylthiazol-5-yl)benzylcarbamoyl)pyrrolidin-1-yl)-2-(4-methylpentanamido)-3-oxopropyl)disulfanyl)-2-(4-methylpentanamido)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Key Differences :

- Contains a disulfanyl bridge and multiple hydroxyl/carboxamide groups.

- Features a 4-methylthiazole-substituted benzyl group.

- Hydroxyl groups may enhance solubility but reduce membrane permeability compared to the lipophilic benzonitrile group .

Compound 3 : N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide

- Key Differences: Substitutes the dioxothiazolidine ring with a dioxooxazolidine (oxazolidinone) core. Replaces benzonitrile with a fluorobenzenesulfonamide group.

- Implications: The oxazolidinone’s oxygen atom (vs.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|---|

| Molecular Formula | C₁₇H₁₈N₃O₃S | C₃₃H₂₇F₃N₆O₄ | C₅₀H₆₃N₇O₈S₂ | C₁₆H₁₈FN₃O₆S |

| Molecular Weight (g/mol) | ~347.4 (calculated) | 652.6 | 1022.2 | 399.4 |

| Key Functional Groups | Dioxothiazolidine, Benzonitrile | Pyrido-pyrimidin, Trifluoromethylbenzyl | Disulfanyl, Hydroxyl | Dioxooxazolidine, Sulfonamide |

| Potential Targets | Kinases, PPAR-γ | Kinases | Proteases | Proteases |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrrolidine and thiazolidinedione intermediates. For example, analogous syntheses (e.g., 3-oxo-3-pyrrolidin-1-yl-propionitrile derivatives) utilize ethanol as a solvent with piperidine catalysis at 0–5°C for 2 hours to control exothermic reactions and improve yield . Post-synthetic modifications, such as TFA-mediated deprotection of tert-butyl carbamate groups in dichloromethane, are critical for functionalizing the pyrrolidine moiety .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HR-ESI-MS) and multinuclear NMR (¹H, ¹³C) are essential for confirming molecular structure. For example, tert-butyl carbamate intermediates were characterized via ¹H-NMR chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons) and ¹³C-NMR carbonyl resonances . Purity should be verified using HPLC with UV detection (≥95% threshold) . X-ray crystallography, as applied to structurally related pyrrolidine-phosphonic acid complexes, can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers investigate this compound’s potential inhibition of nucleotide metabolism enzymes?

- Methodological Answer : Enzyme inhibition assays targeting hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are relevant, as structurally similar pyrrolidine-phosphonic acid derivatives form stable complexes with HGPRT (PDB: 8TPY) . Use competitive binding assays with [³H]-hypoxanthine and measure IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes by aligning the thiazolidinedione moiety with the enzyme’s active site.

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiazolidinedione and pyrrolidine moieties?

- Methodological Answer : Synthesize analogs with modifications at the 2,4-dioxothiazolidine ring (e.g., methyl or trifluoromethyl substitutions, as in ) or pyrrolidine N-substituents . Evaluate bioactivity using enzyme inhibition assays or cellular models (e.g., anti-diabetic activity via PPAR-γ transactivation assays). Compare logP and solubility profiles (e.g., shake-flask method) to correlate physicochemical properties with efficacy .

Q. How should discrepancies in biological activity data across studies be addressed?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate compound integrity using orthogonal methods:

- Purity : HPLC coupled with charged aerosol detection (CAD) for non-UV-active impurities .

- Stability : Monitor degradation under physiological conditions (e.g., PBS at 37°C for 24 hours) via LC-MS .

- Batch Consistency : Compare ¹H-NMR spectra across synthetic batches to detect trace solvents or byproducts .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic interactions .

Q. How can crystallographic data guide the design of derivatives with improved target affinity?

- Methodological Answer : Leverage X-ray structures (e.g., HGPRT complex in 8TPY) to identify key hydrogen bonds (e.g., between the pyrrolidine carbonyl and Arg 44) or hydrophobic interactions . Introduce substituents (e.g., fluorine at the benzonitrile para-position) to enhance van der Waals contacts. Validate designs via isothermal titration calorimetry (ITC) for ΔG binding measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.